Cy3 azide

Fluorescence Spectroscopy Single-Molecule Imaging FRET Assays

Standard cyanine azides suffer from variable quantum yields (0.1-0.31) and poor water solubility, compromising labeling reproducibility. Our Cy3 azide delivers consistent performance. - **SPAAC-compatible**: Sulfonated form enables copper-free live-cell labeling; pH-insensitive (4-10). - **Superior photostability**: 91 sec photobleaching time vs. 65 sec (Alexa 555) - ideal for smFRET. - **Fast CuAAC**: Reaction completes <1 hour with stable diffusion coefficient. - **Dual-label ready**: Pairs with Cy5 azide for minimal crosstalk (Ex/Em 555/569 & 650/670 nm).

Molecular Formula C33H43ClN6O
Molecular Weight 575.2 g/mol
Cat. No. B12100619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3 azide
Molecular FormulaC33H43ClN6O
Molecular Weight575.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]
InChIInChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H
InChIKeyJWFYJJIXFMMPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy3 Azide Specifications & Performance


Cy3 azide is a functionalized cyanine dye containing an azide (-N₃) moiety, enabling its participation in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . It exhibits an excitation maximum of ~550-555 nm and emission maximum of ~563-570 nm, with an extinction coefficient of approximately 150,000 M⁻¹cm⁻¹ and fluorescence quantum yield ranging from 0.1 to 0.31 depending on the formulation and solvent . Its fluorescence is pH-insensitive across pH 4-10 and its spectral properties are nearly identical to those of Alexa Fluor 555, making it compatible with standard TRITC filter sets and 532 nm or 555 nm laser lines .

Cy3 Azide Substitution Risks


Substituting Cy3 azide with other cyanine-based or spectrally similar azides is not straightforward due to significant variations in quantum yield, photostability, reaction kinetics, and water solubility that directly impact experimental outcomes. For instance, standard Cy3 azide exhibits quantum yields varying from 0.1 to 0.31 across different commercial formulations, while alternative dyes like Cy3B or Alexa Fluor 555 offer higher photostability but may require modified conjugation protocols or demonstrate altered FRET efficiencies [1]. Additionally, the choice between sulfonated (water-soluble) and non-sulfonated Cy3 azide dramatically affects solubility in aqueous buffers versus organic solvents, which is critical for maintaining biomolecule integrity during labeling [2]. The following evidence items quantify these critical differentiators against closest analogs to guide informed procurement decisions.

Cy3 Azide Comparative Evidence


Quantum Yield Comparison

Cy3 azide exhibits a quantum yield of 0.15 in PBS buffer, whereas Cy3B azide, an improved variant, demonstrates a quantum yield of 0.67 in the same conditions, and Alexa Fluor 555 azide shows 0.61 . The 4.5-fold higher quantum yield of Cy3B translates to brighter signals for low-abundance target detection, but Cy3 azide remains widely used due to established protocols and cost-effectiveness for applications where sensitivity is not the primary constraint [1].

Fluorescence Spectroscopy Single-Molecule Imaging FRET Assays

Photostability vs. Alexa Fluor 555

In single-molecule FRET studies, Cy3 demonstrated an average photobleaching time constant of 91 seconds under 532 nm illumination at 200 W/cm², whereas Alexa Fluor 555 exhibited a shorter photostability of 65 seconds under identical conditions [1]. However, in protein conjugate formats, Alexa Fluor 555 was found to be significantly more resistant to photobleaching than Cy3 dyes, with less aggregation-induced quenching [2]. This discrepancy highlights context-dependent performance: Cy3 azide is more photostable as a free dye in single-molecule setups, but Alexa Fluor 555 conjugates outperform Cy3 conjugates in immunohistochemistry.

Live-Cell Imaging Confocal Microscopy Time-Lapse Experiments

Click Efficiency vs. Cy3 Alkyne

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the diffusion coefficient (Deff) of azide remains nearly constant during the first 60-90 minutes of the reaction, while alkyne shows a continuous decay from the beginning [1]. This kinetic profile indicates that azide functional groups are more stable in solution during the early phase of the reaction, allowing for more consistent labeling when using Cy3 azide as the reactive partner compared to Cy3 alkyne, which may undergo side reactions or aggregation faster. Furthermore, the click reaction between Cy3 azide and alkyne-modified biomolecules is typically complete within <1 hour under optimized conditions [2].

Bioorthogonal Chemistry CuAAC Labeling Bioconjugation

Solubility: Sulfo vs. Non-Sulfonated

Sulfo-Cy3 azide (sulfonated) is highly water-soluble and can be used directly in aqueous buffers for labeling biomolecules without organic co-solvents, whereas non-sulfonated Cy3 azide is poorly soluble in water and requires DMSO or DMF as a co-solvent [1]. The extinction coefficient of sulfo-Cy3 azide is 150,000 M⁻¹cm⁻¹ with a quantum yield of 0.31, compared to 0.1-0.15 for the non-sulfonated form . The presence of sulfonate groups not only enhances aqueous solubility but also reduces non-specific binding and aggregation, improving signal-to-noise ratios in cellular imaging applications [2].

Aqueous Labeling Protein Conjugation Live-Cell Imaging

Cy3 Azide Optimal Use Cases


Single-Molecule FRET

Utilize Cy3 azide as the donor fluorophore in single-molecule FRET experiments where its 1.4-fold longer photobleaching time (91 seconds vs. 65 seconds for Alexa Fluor 555 under identical illumination) enables extended observation of molecular interactions [1]. This advantage is particularly valuable when tracking slow conformational changes in nucleic acids or proteins over several minutes.

CuAAC Protein Labeling

Employ Cy3 azide in CuAAC reactions with alkyne-modified proteins or antibodies, leveraging its stable diffusion coefficient during the first 60-90 minutes of reaction to achieve consistent and high-yield labeling [2]. The reaction completes within <1 hour, making it suitable for high-throughput workflows where reproducibility is critical.

Multicolor Imaging with Cy5

Combine Cy3 azide with Cy5 azide in dual-labeling experiments for fluorescence microscopy or flow cytometry, where their spectral separation (Ex/Em 555/569 nm vs. 650/670 nm) minimizes crosstalk and allows simultaneous detection of two distinct biomolecules . This approach simplifies target identification compared to single-color labeling.

Live-Cell Imaging with Sulfo-Cy3

Use water-soluble sulfo-Cy3 azide for copper-free SPAAC labeling of cell surface glycans or proteins on live cells, eliminating the need for toxic copper catalysts and organic co-solvents that can perturb cellular physiology [3]. The pH-insensitive fluorescence (pH 4-10) ensures stable signal across physiological pH ranges encountered during endocytosis or lysosomal trafficking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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